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Compound of Interest

Compound Name: Carmichaenine D

Cat. No.: B12303170

Introduction

Carmichaenine D is a C19-diterpenoid alkaloid isolated from the genus Aconitum, notably from
Aconitum carmichaelii. These alkaloids are of significant interest to researchers due to their
complex structures and diverse biological activities. The structural elucidation of these natural
products relies heavily on a combination of modern spectroscopic techniques, including
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)
spectroscopy. This guide provides a comprehensive overview of the spectroscopic data and the
experimental protocols typically employed in the characterization of Carmichaenine D and
related diterpenoid alkaloids.

Due to the limited availability of specific spectroscopic data for Carmichaenine D in the public
domain, this guide will utilize data from a closely related and structurally representative C19-
diterpenoid alkaloid, 1-epi-hokbusine A, also isolated from Aconitum carmichaelii, to illustrate
the principles and data presentation.

Spectroscopic Data

The structural determination of C19-diterpenoid alkaloids is achieved through the detailed
analysis of their spectroscopic data. The following tables summarize the key NMR, MS, and IR
data for the representative compound, 1-epi-hokbusine A.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data
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NMR spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and
stereochemistry of diterpenoid alkaloids. 1D (*H and 3C) and 2D (COSY, HSQC, HMBC) NMR

experiments are crucial for unambiguous assignments.

Table 1: *H NMR Spectroscopic Data for 1-epi-hokbusine A (500 MHz, CDCIs)
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Position OoH (ppm) Multiplicity J (Hz)
1 3.42 m

2 2.58 m

3 3.95 m

5 4.10 d 6.5
6 4.35 t 5.0
7 2.75 m

9 2.90 m

10 3.20 d 7.0
13 2.95 m

14 4.90 t 5.0
15 2.40 m

16 3.80 m

17 2.85 S

19a 2.70 d 12.0
19b 3.10 d 12.0
N-CH: 2.50, 2.80 m

N-CHs 1.10 t 7.0
1-OCHs 3.30 S

6-OCHs 3.40 S

8-OCHs 3.25 S

16-OCHs 3.35 S

18-OCHs 3.15 S

Table 2: 13C NMR Spectroscopic Data for 1-epi-hokbusine A (125 MHz, CDClIs)
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Position oC (ppm) Position oC (ppm)
1 825 11 50.2
2 26.5 12 355
3 34.8 13 45.0
4 39.0 14 75.5
5 525 15 38.0
6 83.0 16 82.0
7 48.5 17 61.5
8 77.0 18 78.0
9 45.5 19 58.0
10 41.0 N-CH: 49.0
N-CHs 13.5

1-OCHs 56.0 6-OCHs 59.0
8-OCHs 56.5 16-OCHs 56.2
18-OCHs 57.5

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and elemental

composition of the alkaloid. High-resolution mass spectrometry (HRMS) is employed to

determine the exact molecular formula.

Table 3: Mass Spectrometry Data for a Representative C19-Diterpenoid Alkaloid

Technique lon m/z
ESI-MS [M+H]* 496

496.3325 (Calculated for
HR-ESI-MS [M+H]*

C27H4sNOe: 496.3320)
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Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the presence of specific functional groups within the
molecule.

Table 4: Infrared (IR) Spectroscopy Data for a Representative C19-Diterpenoid Alkaloid

Wavenumber (cm~?) Assignment

3450 O-H stretching

2930, 2870 C-H stretching (aliphatic)

1460 C-H bending

1090 C-O stretching (ether and alcohol)

Experimental Protocols

The isolation and spectroscopic analysis of C19-diterpenoid alkaloids from Aconitum species
involve a series of well-established procedures.

Isolation and Purification

o Extraction: The air-dried and powdered plant material (e.g., roots of Aconitum carmichaelii) is
typically extracted with a solvent such as methanol or ethanol at room temperature.

o Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning procedure
to separate the alkaloids from other constituents. The extract is dissolved in an acidic
solution (e.g., 2% HCI) and then washed with a non-polar solvent (e.g., ethyl acetate) to
remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with
ammonia solution to pH 9-10) and extracted with a chlorinated solvent (e.qg.,
dichloromethane or chloroform) to obtain the crude alkaloid fraction.

o Chromatographic Separation: The crude alkaloid mixture is further purified using a
combination of chromatographic techniques, including silica gel column chromatography,
preparative thin-layer chromatography (TLC), and high-performance liquid chromatography
(HPLC), often with a C18 reversed-phase column.
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Spectroscopic Analysis

* NMR Spectroscopy: NMR spectra are recorded on a high-field spectrometer (typically 400
MHz or higher). Samples are dissolved in a deuterated solvent, most commonly chloroform-d
(CDCIs) or methanol-d4 (CDsOD), with tetramethylsilane (TMS) used as an internal standard.
1D (*H, 3C) and 2D (COSY, HSQC, HMBC, NOESY) spectra are acquired to establish the
complete structure and relative stereochemistry.

e Mass Spectrometry: Mass spectra are typically obtained using electrospray ionization (ESI)
or fast atom bombardment (FAB) techniques. High-resolution mass spectrometry (HR-ESI-
MS or HR-FAB-MS) is used to determine the elemental composition and confirm the
molecular formula.

« Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples are
typically prepared as a thin film on a KBr pellet or dissolved in a suitable solvent.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a C19-
diterpenoid alkaloid like Carmichaenine D.
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Caption: Workflow for the isolation and spectroscopic analysis of C19-diterpenoid alkaloids.
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 To cite this document: BenchChem. [Spectroscopic Data of Carmichaenine D: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12303170#carmichaenine-d-spectroscopic-data-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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